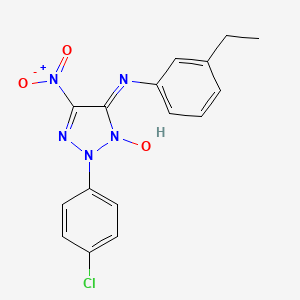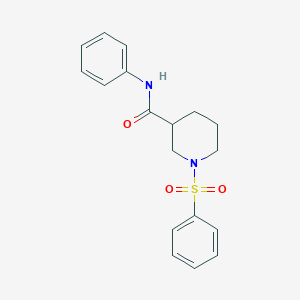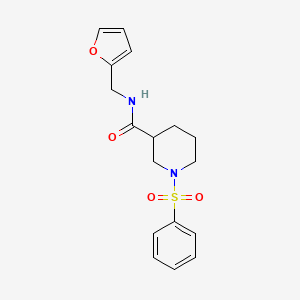![molecular formula C14H11NO4 B4188501 2-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B4188501.png)
2-[(2-nitrobenzyl)oxy]benzaldehyde
Vue d'ensemble
Description
2-[(2-nitrobenzyl)oxy]benzaldehyde, also known as NBBA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzaldehyde and contains a nitrobenzyl ether group that imparts unique properties to the molecule.
Applications De Recherche Scientifique
2-[(2-nitrobenzyl)oxy]benzaldehyde has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 2-[(2-nitrobenzyl)oxy]benzaldehyde is in the development of fluorescent probes for imaging biological systems. 2-[(2-nitrobenzyl)oxy]benzaldehyde can be conjugated to various biomolecules, such as proteins and nucleic acids, to create fluorescent probes that can be used to visualize cellular processes in real-time. Additionally, 2-[(2-nitrobenzyl)oxy]benzaldehyde has been used as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Mécanisme D'action
The mechanism of action of 2-[(2-nitrobenzyl)oxy]benzaldehyde is not well understood, but it is believed to involve the formation of reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cellular components, leading to cell death. Additionally, 2-[(2-nitrobenzyl)oxy]benzaldehyde has been shown to interact with proteins and nucleic acids, potentially altering their function and leading to downstream effects.
Biochemical and Physiological Effects:
2-[(2-nitrobenzyl)oxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(2-nitrobenzyl)oxy]benzaldehyde can induce cell death in cancer cells, suggesting its potential as a cancer treatment. Additionally, 2-[(2-nitrobenzyl)oxy]benzaldehyde has been shown to have anti-inflammatory properties, potentially making it useful in the treatment of inflammatory diseases. However, the effects of 2-[(2-nitrobenzyl)oxy]benzaldehyde on normal cells and tissues are not well understood, and further research is needed to fully elucidate the biochemical and physiological effects of 2-[(2-nitrobenzyl)oxy]benzaldehyde.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(2-nitrobenzyl)oxy]benzaldehyde is its versatility in conjugation to various biomolecules, allowing for the creation of customized fluorescent probes for specific applications. Additionally, 2-[(2-nitrobenzyl)oxy]benzaldehyde has been shown to be relatively stable under physiological conditions, making it useful for in vivo imaging studies. However, the synthesis of 2-[(2-nitrobenzyl)oxy]benzaldehyde is a complex process that requires careful optimization, and the effects of 2-[(2-nitrobenzyl)oxy]benzaldehyde on normal cells and tissues are not well understood, limiting its potential applications.
Orientations Futures
There are many potential future directions for research on 2-[(2-nitrobenzyl)oxy]benzaldehyde. One area of interest is the development of new fluorescent probes using 2-[(2-nitrobenzyl)oxy]benzaldehyde as a scaffold. Additionally, further research is needed to fully elucidate the mechanism of action of 2-[(2-nitrobenzyl)oxy]benzaldehyde and its effects on normal cells and tissues. Finally, the potential applications of 2-[(2-nitrobenzyl)oxy]benzaldehyde in photodynamic therapy and anti-inflammatory treatments warrant further investigation.
Propriétés
IUPAC Name |
2-[(2-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-11-5-2-4-8-14(11)19-10-12-6-1-3-7-13(12)15(17)18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCYSQPKDJVLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Nitrophenyl)methoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4188425.png)

![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4188441.png)
![N~2~-(3-acetylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188447.png)
![N-(2-furylmethyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4188451.png)

![N-1-adamantyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4188467.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(3-fluorophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4188475.png)
![N-(3-chlorophenyl)-N'-[2-(phenylthio)ethyl]urea](/img/structure/B4188484.png)
![3-(4-chlorophenyl)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-hydroxy-1-isoindolinone](/img/structure/B4188491.png)
![9-methyl-N-[3-(4-morpholinyl)propyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B4188495.png)
![methyl 4-(6-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B4188509.png)
![ethyl 4-[(8-chloro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]benzoate](/img/structure/B4188516.png)